molecular formula C30H48O B593578 Filic-3-en-25-al CAS No. 147850-78-0

Filic-3-en-25-al

Cat. No.: B593578
CAS No.: 147850-78-0
M. Wt: 424.713
InChI Key: XMLIJDWARVQIHL-PVJFAIIUSA-N
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Description

Filic-3-en-25-al is a natural compound isolated from the whole plant of Adiantum lunulatum. It belongs to the class of triterpenoids and has the molecular formula C30H48O with a molecular weight of 424.713 g/mol . This compound is primarily used for research purposes in life sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

Filic-3-en-25-al is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the whole plant of Adiantum lunulatum using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is mainly used for research purposes. The compound is usually prepared in small quantities for laboratory use, and its production involves standard extraction and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Filic-3-en-25-al can undergo various chemical reactions, including:

    Oxidation: The aldehyde group at the 25th position can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The compound can undergo substitution reactions at various positions on the triterpenoid skeleton.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Filic-3-en-25-al has several applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of triterpenoids.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although it is not used clinically.

    Industry: Utilized in the development of natural product-based research and development.

Mechanism of Action

The mechanism of action of Filic-3-en-25-al is not fully understood. it is believed to interact with various molecular targets and pathways involved in inflammation and cancer. The compound may exert its effects by modulating signaling pathways and gene expression related to these conditions.

Comparison with Similar Compounds

Similar Compounds

    Betulinic acid: Another triterpenoid with similar anti-inflammatory and anticancer properties.

    Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.

    Ursolic acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities.

Uniqueness

Filic-3-en-25-al is unique due to its specific structure and the presence of an aldehyde group at the 25th position, which distinguishes it from other triterpenoids. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(3R,3aR,5aR,5bR,7aS,11aR,11bR,13aS,13bR)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,19-20,22-25H,8,10-18H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLIJDWARVQIHL-PVJFAIIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@]5([C@H]4CC[C@@H]5C(C)C)C)C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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